

Spectroscopic Data of Boc-Thr-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-threonine (**Boc-Thr-OH**), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of **Boc-Thr-OH**, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Boc-Thr-OH**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

While a complete, publicly available high-resolution spectrum with full peak assignments for **Boc-Thr-OH** is not readily accessible in the literature, the expected chemical shifts can be predicted based on the structure and data from similar Boc-protected amino acids. The data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).



Proton	Expected Chemical Shift (ppm) in CDCl ₃	Multiplicity	Coupling Constant (J) in Hz
-C(CH₃)₃	~1.45	Singlet	N/A
-CH₃ (Thr)	~1.25	Doublet	~6.3
α-CH	~4.3	Doublet of doublets	~2.0, ~9.0
β-СН	~4.2	Multiplet	
-OH (Thr)	Variable	Broad singlet	N/A
-NH	~5.3	Doublet	~9.0
-СООН	Variable (often >10)	Broad singlet	N/A

Note: The chemical shifts of exchangeable protons (-OH, -NH, -COOH) are highly dependent on concentration, temperature, and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Similar to the ¹H NMR data, a complete peak list for the ¹³C NMR spectrum of **Boc-Thr-OH** is not consistently reported. However, studies have focused on the chemical shifts of the carbonyl carbons in various solvents.[1] The following table provides expected chemical shift ranges based on the structure and available data.

Expected Chemical Shift (ppm) in CDCl₃	
~28.3	
~80.0	
~20.0	
~59.0	
~68.0	
~156.0	
~174.0	



IR (Infrared) Spectroscopy Data

The infrared spectrum of **Boc-Thr-OH**, typically acquired as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
O-H (Carboxylic acid)	Stretching	3300 - 2500 (broad)
N-H (Amide)	Stretching	~3350
C-H (Alkyl)	Stretching	2980 - 2850
C=O (Carboxylic acid)	Stretching	~1715
C=O (Urethane)	Stretching	~1690
N-H (Amide)	Bending	~1520
C-O	Stretching	1300 - 1000

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Boc-Thr-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

• Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).



• Temperature: 298 K (25 °C).

¹H NMR:

• Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

13C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Spectral Width: 0-200 ppm.[2]

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of Boc-Thr-OH with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3]
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

Data Acquisition:







• Instrument: A Fourier-transform infrared (FTIR) spectrometer.

• Mode: Transmission.

• Spectral Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

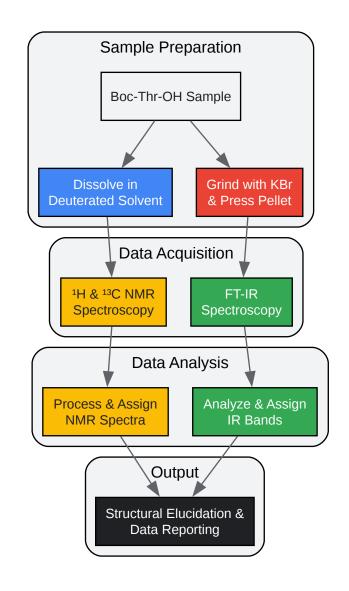
• Number of Scans: 16-32.

 Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.[3]

Visualizations Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like **Boc-Thr-OH**.





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Caption: Workflow for Spectroscopic Analysis of Boc-Thr-OH.

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